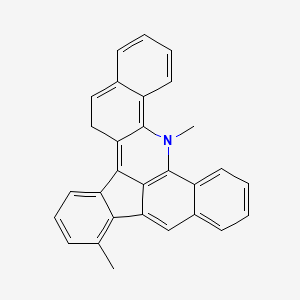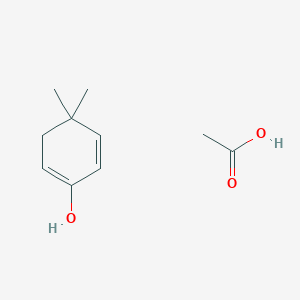![molecular formula C12H6O2 B14662184 Cyclobuta[b]naphthalene-1,2-dione CAS No. 41634-34-8](/img/structure/B14662184.png)
Cyclobuta[b]naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobuta[b]naphthalene-1,2-dione is an organic compound with the molecular formula C12H6O2. It is a derivative of naphthalene, characterized by a fused cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobuta[b]naphthalene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene. This process yields Diels-Alder adducts, which, upon flash vacuum pyrolysis, produce this compound . Another method involves the pyrolysis of benz[f]indene-1,2,3-trione .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobuta[b]naphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclobuta[b]naphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of cyclobuta[b]naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to interfere with the synthesis of fungal cell walls, leading to cell lysis . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Cyclobuta[b]naphthalene-1,2-dione can be compared with other similar compounds, such as:
Cyclobuta[a]naphthalene-1,2-dione: Similar in structure but differs in the position of the cyclobutane ring.
Cyclobuta[b]pyridine-1,2-dione: Contains a pyridine ring instead of a naphthalene ring.
Benzocyclobutene-1,2-dione: A simpler analog with a benzene ring instead of a naphthalene ring.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
41634-34-8 |
|---|---|
Molekularformel |
C12H6O2 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
cyclobuta[b]naphthalene-1,2-dione |
InChI |
InChI=1S/C12H6O2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(11)14/h1-6H |
InChI-Schlüssel |
HNXXOMDHBKFZFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


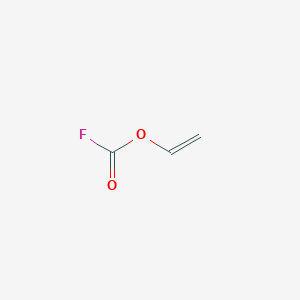

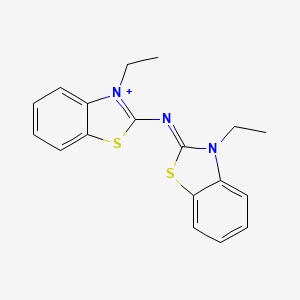
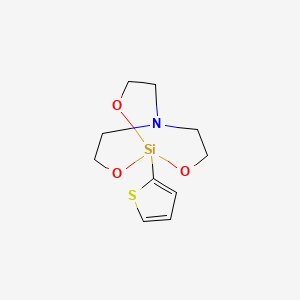

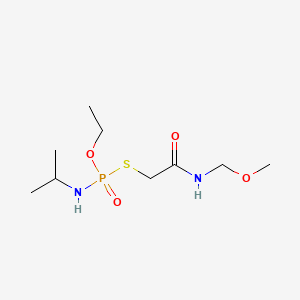
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
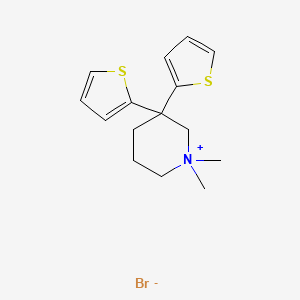

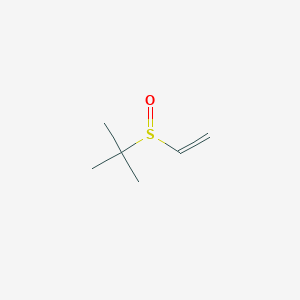
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
